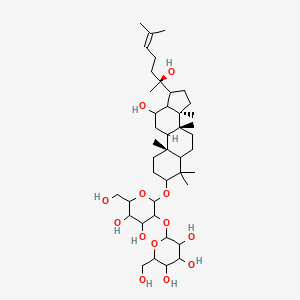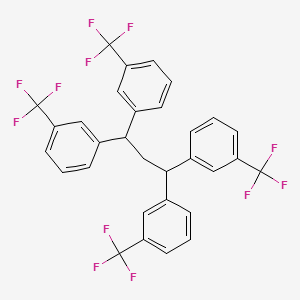
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane is a complex organic compound characterized by the presence of four trifluoromethylphenyl groups attached to a propane backbone. This compound is notable for its unique structural features and its applications in various scientific fields.
Métodos De Preparación
The synthesis of 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane typically involves the use of boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction conditions are carefully controlled to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomolecules.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in complex chemical reactions, influencing the behavior of other molecules in its vicinity. Its non-coordinating anion properties make it particularly useful in catalytic systems where minimal interference with the metal center is required .
Comparación Con Compuestos Similares
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane can be compared with other similar compounds, such as:
Tetrakis(pentafluorophenyl)borate: Known for its weakly coordinating anion properties.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Another compound with similar structural features and applications.
Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: Used to minimize cation-anion attraction and prevent crystal structure formation.
These compounds share some similarities in their structural features and applications, but this compound stands out due to its unique combination of properties and its versatility in various scientific fields.
Propiedades
Fórmula molecular |
C31H20F12 |
|---|---|
Peso molecular |
620.5 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-3-[1,3,3-tris[3-(trifluoromethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C31H20F12/c32-28(33,34)22-9-1-5-18(13-22)26(19-6-2-10-23(14-19)29(35,36)37)17-27(20-7-3-11-24(15-20)30(38,39)40)21-8-4-12-25(16-21)31(41,42)43/h1-16,26-27H,17H2 |
Clave InChI |
XPCWOGAPWBULKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
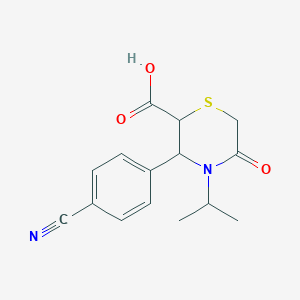
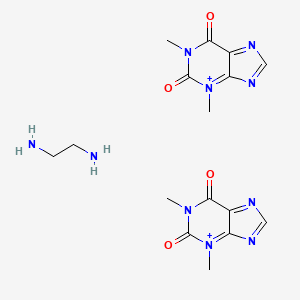
![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)
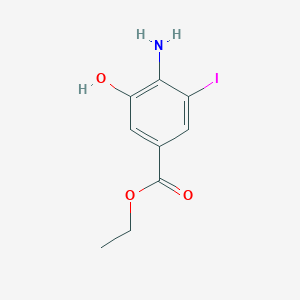
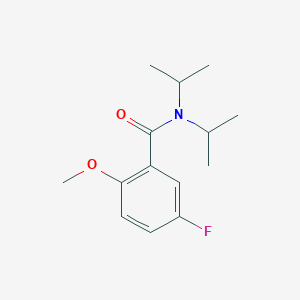
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
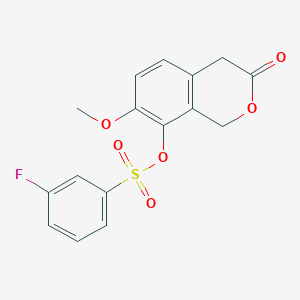
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
